N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, thieno[3,2-d]pyrimidines, involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Synthesis and Biological Activities
Anti-angiogenic and DNA Cleavage Studies
A study by Kambappa et al. (2017) delves into the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showcasing their efficacy in inhibiting angiogenesis through chick chorioallantoic membrane (CAM) model and demonstrating DNA cleavage activities. This research underpins the potential of such compounds in anticancer strategies by highlighting their dual anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Antidepressant and Nootropic Agents
Another study by Thomas et al. (2016) focuses on the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone, pointing to their potential as antidepressant and nootropic agents. This highlights the versatility of such compounds in addressing various neurological conditions (Thomas et al., 2016).
Antimicrobial Activity
Research by Abdel-rahman et al. (2002) explores the synthesis of new Pyridothienopyrimidines and Pyridothienotriazines, assessing their antimicrobial activities. This study adds to the understanding of the potential use of such compounds in developing new antimicrobial agents, showcasing the broad spectrum of biological activities that these synthetic routes can unlock (Abdel-rahman et al., 2002).
Histone Deacetylase Inhibition
Zhou et al. (2008) discuss the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor. This compound exhibits potent anticancer activity, illustrating the potential therapeutic applications of such molecules in oncology (Zhou et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit multiple kinases, including cdk4/cyclin d1 and ark5 .
Mode of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .
Biochemical Pathways
Similar compounds have been found to inhibit multiple kinases, which play crucial roles in various cellular processes .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other compounds can affect the action of a compound .
Properties
IUPAC Name |
N-cyclopentyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-21(24-17-10-4-5-11-17)16-9-6-12-27(13-16)23-25-19-18(15-7-2-1-3-8-15)14-30-20(19)22(29)26-23/h1-3,7-8,14,16-17H,4-6,9-13H2,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRLMGMDFQYWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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